

A Comprehensive Technical Guide to (R)-tert-Butyl Pyrrolidine-2-carboxylate

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Compound of Interest

Compound Name: (R)-tert-Butyl pyrrolidine-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-tert-Butyl pyrrolidine-2-carboxylate**, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. This document outlines its chemical identity, physicochemical properties, a detailed synthesis protocol, and its significant applications in asymmetric synthesis and drug discovery.

Chemical Identity and Properties

(R)-tert-Butyl pyrrolidine-2-carboxylate, also known as tert-butyl D-proline or D-Proline tert-butyl ester, is the (R)-enantiomer of the tert-butyl ester of proline. Its chirality makes it a valuable synthon for the introduction of stereocenters in the synthesis of complex molecules.

Table 1: Chemical Identifiers and Molecular Formula

Identifier	Value
Chemical Name	(R)-tert-Butyl pyrrolidine-2-carboxylate
Synonyms	tert-Butyl D-proline, D-Proline tert-butyl ester, H-D-Pro-OtBu
CAS Number	90071-62-8 [1] [2] [3] [4]
Molecular Formula	C ₉ H ₁₇ NO ₂ [1] [3] [4]
Molecular Weight	171.24 g/mol [3]
InChI Key	XJJBXZIKXFOMLP-SSDOTTWSA-N [1]
SMILES	C([C@@H]1NCCC1)(=O)OC(C)(C)C [1]

Table 2: Physicochemical Properties

Property	Value
Appearance	Colorless to pale yellow liquid/syrup
Boiling Point	219.2 ± 33.0 °C at 760 mmHg [1] [3]
Density	0.995 ± 0.06 g/cm ³ [1] [3]
Flash Point	86.4 ± 25.4 °C [1] [3]
Water Solubility	Sparingly soluble (16 g/L at 25 °C) [3]
Topological Polar Surface Area	38.3 Å ² [1]
XLogP3	1.1 [1] [3]

Experimental Protocol: Synthesis of (R)-tert-Butyl Pyrrolidine-2-carboxylate

The synthesis of **(R)-tert-Butyl pyrrolidine-2-carboxylate** from D-proline can be achieved through several esterification methods. A common and effective method involves the use of

2,2-dimethoxypropane under acidic catalysis. This method is advantageous as it proceeds under relatively mild conditions.

Materials:

- D-Proline
- 2,2-Dimethoxypropane
- Concentrated Sulfuric Acid (H_2SO_4)
- Dichloromethane (CH_2Cl_2)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add D-proline (11.5 g, 100 mmol) and dichloromethane (100 mL).
- Addition of Reagents: To the resulting suspension, add 2,2-dimethoxypropane (24.6 mL, 200 mmol). Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.0 mL) dropwise with vigorous stirring.

- Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After completion of the reaction, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude product can be purified by vacuum distillation to afford **(R)-tert-Butyl pyrrolidine-2-carboxylate** as a colorless to pale yellow oil.

Applications in Drug Development and Asymmetric Synthesis

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its ability to act as a rigid, chiral scaffold. **(R)-tert-Butyl pyrrolidine-2-carboxylate**, as a derivative of D-proline, is a crucial starting material for the synthesis of a wide range of biologically active molecules and chiral catalysts.

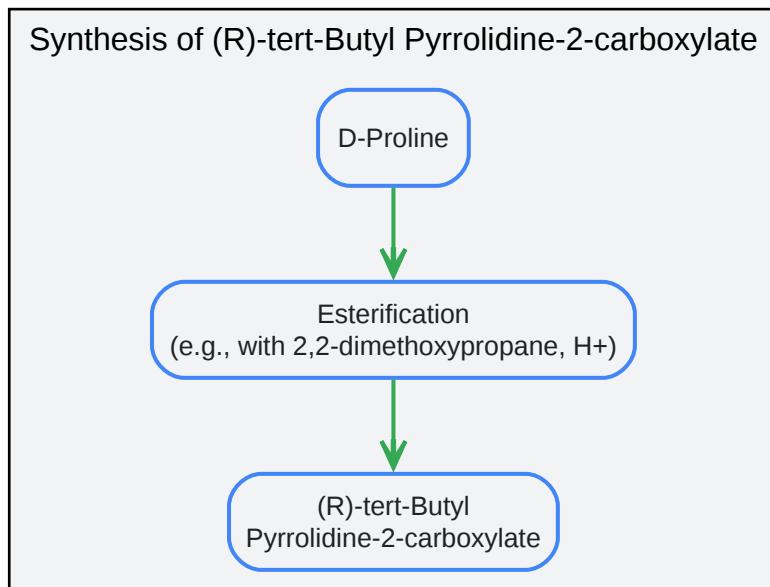
Its applications include:

- Chiral Building Block: It serves as a fundamental building block for the enantioselective synthesis of pharmaceuticals. The pyrrolidine ring and the defined stereocenter at the 2-position are incorporated into the final drug structure. A notable example is the use of D-proline derivatives in the synthesis of Factor Xa inhibitors like Eribaxaban, where a substituted (R)-pyrrolidine-2-carboxylic acid derivative is a key intermediate.

- Peptide Synthesis: In peptide chemistry, it is used to introduce D-proline residues into peptide sequences. D-amino acids can enhance the metabolic stability of peptides and induce specific secondary structures.
- Asymmetric Catalysis: The pyrrolidine moiety is a core component of many organocatalysts. Derivatives of **(R)-tert-Butyl pyrrolidine-2-carboxylate** can be used to synthesize chiral ligands and catalysts for various asymmetric transformations, such as aldol reactions, Michael additions, and Diels-Alder reactions.[5]

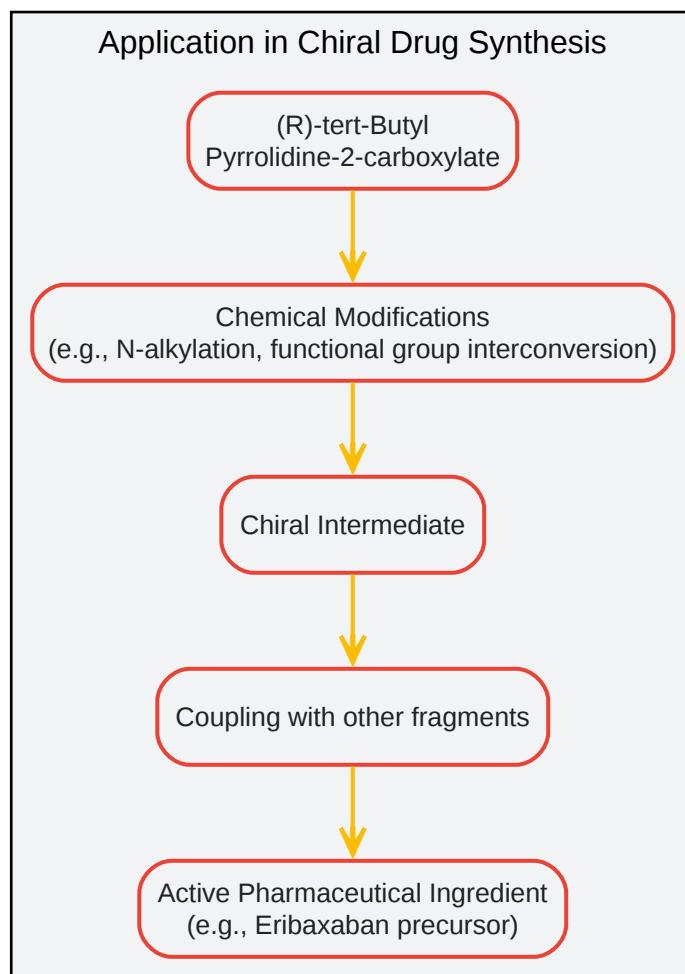
Visualizations

The following diagrams illustrate the logical flow and relationships in the synthesis and application of **(R)-tert-Butyl pyrrolidine-2-carboxylate**.



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Caption: Synthesis of **(R)-tert-Butyl Pyrrolidine-2-carboxylate**.



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Caption: Role as a Chiral Building Block in Drug Synthesis.

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